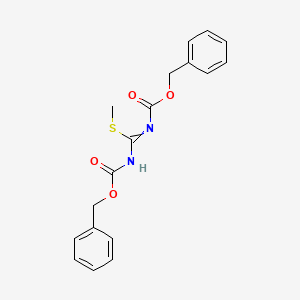

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea

Beschreibung

Chemical Identity and Nomenclature

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea is systematically identified by its Chemical Abstracts Service registry number 25508-20-7 and maintains the molecular formula C₁₈H₁₈N₂O₄S. The compound possesses a molecular weight of 358.4 grams per mole, establishing its position among medium-molecular-weight organic compounds suitable for synthetic applications. The International Union of Pure and Applied Chemistry nomenclature designates this substance as benzyl N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate, reflecting the systematic approach to naming complex organic structures.

The compound exists under multiple synonymous designations that reflect different aspects of its chemical structure and functional applications. Alternative names include 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea and benzyl N-[(E)-{[(benzyloxy)carbonyl]amino}(methylsulfanyl)methylidene]carbamate. These nomenclature variations illustrate the compound's dual nature as both an isothiourea derivative and a protected synthetic intermediate. The systematic naming convention emphasizes the presence of two benzyloxycarbonyl protecting groups attached to the nitrogen atoms of the isothiourea core, while the methylsulfanyl group provides the characteristic sulfur-containing functionality that distinguishes this compound from related urea derivatives.

The chemical classification of this compound places it within the broader family of isothiourea derivatives, specifically those bearing carboxybenzyl protecting groups. The structural designation as a 2-thiopseudourea reflects the historical nomenclature used in early isothiourea chemistry, where the prefix "pseudo" indicated the presence of sulfur in place of oxygen compared to the corresponding urea structures. This classification system remains relevant in contemporary chemical literature, particularly in the context of peptide synthesis and protecting group chemistry where precise structural identification is essential for synthetic planning and mechanistic understanding.

Historical Context in Isothiourea Chemistry

The development of isothiourea chemistry traces its origins to the pioneering work of organic chemists in the late 19th and early 20th centuries, with thiourea being first synthesized in 1873 by Polish chemist Marceli Nencki as the first urea analogue characterized by sulfur substitution. This foundational discovery established the conceptual framework for understanding sulfur-containing analogues of nitrogen-containing heterocycles, paving the way for subsequent developments in isothiourea chemistry. The significance of thiourea derivatives became apparent through their diverse applications in organic synthesis, particularly as sources of sulfide for converting alkyl halides to thiols through nucleophilic substitution reactions.

The specific historical importance of benzyloxycarbonyl-protected isothiourea derivatives emerged from the revolutionary work of Max Bergmann and Leonidas Zervas in the early 1930s, who developed the benzyloxycarbonyl protecting group system. Leonidas Zervas first prepared benzyl chloroformate in the early 1930s and used it for introducing the benzyloxycarbonyl protecting group, which became the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis. This methodology represented the first successful approach to controlled peptide chemical synthesis and remained the dominant procedure worldwide for twenty years until the 1950s. The development of this protecting group system created new possibilities for synthesizing complex isothiourea derivatives with enhanced stability and synthetic utility.

The evolution of isothiourea chemistry continued throughout the 20th century with increasing recognition of these compounds' roles as important synthetic intermediates in agriculture and medicine. Modern developments have focused on developing more environmentally friendly synthetic approaches, with recent research demonstrating electrochemical three-component reactions for isothiourea synthesis that avoid heavy metal catalysts and stoichiometric oxidants. These advances reflect the ongoing evolution of isothiourea chemistry from classical synthetic methods toward greener, more sustainable approaches that maintain synthetic efficiency while reducing environmental impact.

Molecular Architecture and Key Structural Features

The molecular architecture of this compound centers around the isothiourea functional group, which features a carbon atom simultaneously bonded to sulfur and two nitrogen atoms in a planar arrangement. The carbon-nitrogen bonds within this core structure exhibit shortened distances due to partial double-bond character arising from resonance delocalization, similar to the structural characteristics observed in guanidinium cations. This electronic delocalization contributes to the compound's stability and influences its reactivity patterns in synthetic applications.

The two benzyloxycarbonyl protecting groups attached to the nitrogen atoms provide both steric protection and electronic modulation of the isothiourea core. Each benzyloxycarbonyl group consists of a benzyl ester of carbonic acid, creating a carbamate linkage with the nitrogen atoms of the isothiourea framework. These protecting groups serve multiple functions: they prevent unwanted side reactions at the nitrogen centers, provide solubility modification, and offer a removable protection strategy through hydrogenolysis or acidic conditions. The benzyl groups extend the molecular framework and contribute to the compound's overall three-dimensional structure, influencing both its physical properties and synthetic accessibility.

The methylsulfanyl substituent attached to the central carbon atom represents a critical structural feature that distinguishes this compound from simple isothiourea derivatives. This methylthio group provides a site for potential alkylation reactions and contributes to the compound's identity as an S-methylisothiourea derivative. The presence of this substituent affects the electronic distribution within the molecule and influences the compound's reactivity toward nucleophiles and electrophiles. The spatial arrangement of these functional groups creates a molecule with distinct regions of reactivity, enabling selective transformations while maintaining structural integrity during synthetic manipulations.

Physicochemical Parameter Profile

The physicochemical properties of this compound reflect its complex molecular structure and functional group composition. The compound exhibits a molecular weight of 358.4 grams per mole, positioning it within the range typical for synthetic intermediates used in organic chemistry applications. The presence of multiple aromatic rings, carbamate linkages, and the isothiourea core contributes to the compound's overall molecular complexity and influences its solubility characteristics, thermal stability, and reactivity patterns.

The structural complexity of this compound manifests in its computed molecular descriptors, which provide quantitative measures of its three-dimensional architecture and electronic properties. The International Chemical Identifier provides a standardized representation that captures the compound's connectivity and stereochemistry, while the Simplified Molecular Input Line Entry System notation offers a linear representation suitable for database storage and computational applications. These molecular descriptors facilitate computational studies, database searches, and structure-activity relationship analyses that support both fundamental research and practical applications.

Eigenschaften

IUPAC Name |

benzyl N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAMNSKIHXUDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Scheme

$$

\text{2-Methylisothiourea} + 2 \times \text{Benzyloxycarbonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound}

$$

- Reagents: 2-methylisothiourea, benzyloxycarbonyl chloride

- Solvent: Typically anhydrous dichloromethane or similar aprotic solvent

- Base: A tertiary amine such as triethylamine to neutralize HCl formed

- Temperature: Controlled, often 0°C to room temperature to avoid side reactions

- Reaction Time: Several hours until completion

Detailed Preparation Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 2-methylisothiourea in dry dichloromethane | Ambient temperature, inert atmosphere | Ensures moisture-free environment |

| 2 | Slow addition of benzyloxycarbonyl chloride solution | 0°C to room temperature | Prevents excessive heat and side reactions |

| 3 | Addition of triethylamine dropwise | Maintains pH, scavenges HCl | Base amount typically equimolar to Cbz-Cl |

| 4 | Stirring for 4-6 hours | Room temperature | Monitored by TLC or HPLC for completion |

| 5 | Work-up by aqueous extraction | Water and brine washes | Removes inorganic salts and excess reagents |

| 6 | Purification by recrystallization or chromatography | Solvent systems like ethyl acetate/hexane | Yields pure this compound |

This procedure yields the target compound with high purity and good yield, typically above 80% under optimized conditions.

Alternative Synthetic Routes and Modifications

While the benzyloxycarbonyl chloride method is standard, some research explores variations:

- Use of Protective Group Variants: Some studies use tert-butoxycarbonyl (Boc) groups instead of benzyloxycarbonyl for selective deprotection strategies in peptide synthesis.

- Guanylation Reagents: N,N'-bis(benzyloxycarbonyl)-S-methylisothiourea derivatives have been employed as guanylation reagents in the presence of mercury(II) chloride (HgCl2), indicating the compound’s utility in further synthetic transformations.

- Catalyst and Solvent Variations: Some protocols explore Mukaiyama reagent or other coupling agents to facilitate guanidine or thiourea derivative synthesis, which may be adapted for this compound’s preparation.

Research Findings on Preparation Efficiency and Chemical Behavior

- The reaction between benzyloxycarbonyl chloride and 2-methylisothiourea proceeds smoothly under mild conditions, with minimal side products.

- The presence of the methyl group at the 2-position of isothiourea influences the nucleophilicity and steric environment, which can affect reaction rates and yields.

- The benzyloxycarbonyl groups provide stability and protection, allowing for selective deprotection in subsequent synthetic steps, which is crucial in peptide chemistry and drug development.

- The compound’s thiourea moiety can undergo further chemical modifications, including oxidation, substitution, and cyclization, expanding its synthetic utility.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Benzyloxycarbonyl chloride + 2-methylisothiourea | Cbz-Cl, 2-methylisothiourea, triethylamine, DCM | 0°C to RT, 4-6 h | 80-90 | Standard, high-yielding method |

| Boc-protected isothiourea route | Boc-Cl, 2-methylisothiourea, base | Similar to above | Variable | Used for selective deprotection |

| Guanylation with HgCl2 | N,N'-bis(benzyloxycarbonyl)-S-methylisothiourea, HgCl2 | Room temperature, DMF solvent | 70-85 | For guanidine derivative synthesis |

Analyse Chemischer Reaktionen

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield benzoic acids, while reduction with lithium aluminum hydride can produce corresponding alcohols .

Wissenschaftliche Forschungsanwendungen

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in the study of enzyme mechanisms and protein interactions . Additionally, it is used in industrial settings for the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme . The pathways involved in its mechanism of action include those related to oxidative stress, signal transduction, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Overview

The compound’s isothiourea core enables participation in diverse reactions, such as acyl transfer and nucleophilic substitution, while the benzyloxycarbonyl groups enhance stability and control reactivity during synthetic processes . These protective groups are selectively removable under mild conditions (e.g., hydrogenolysis), making the compound versatile in multi-step organic syntheses .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea and its analogs:

Key Insights:

- Core Modifications : Replacing the isothiourea core with thiopseudourea (e.g., in 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea) reduces hydrogen-bonding capacity, affecting interactions with biological targets .

- Protection Groups: Compounds with two benzyloxycarbonyl groups exhibit superior stability compared to mono-protected analogs, which are more reactive but less stable .

- Biological Activity : Only the parent compound (this compound) has demonstrated significant anticancer activity , likely due to its balanced steric and electronic properties .

Biologische Aktivität

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea (BMITU) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BMITU is characterized by the presence of two benzyloxycarbonyl groups attached to a central isothiourea moiety. Its chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological targets.

The biological activity of BMITU is primarily attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : BMITU has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.

- Modulation of Protein Interactions : The compound may alter protein-protein interactions by forming covalent bonds with nucleophilic sites on target proteins.

Antimicrobial Activity

BMITU has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that BMITU could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research indicates that BMITU may possess anticancer properties. In cell line studies, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in human breast cancer cell lines (MCF-7), BMITU treatment resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

This data highlights the potential of BMITU as a therapeutic agent against certain types of cancer.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of BMITU against multi-drug resistant strains. The results indicated that BMITU not only inhibited bacterial growth but also disrupted biofilm formation, making it a promising candidate for treating chronic infections .

- Investigation into Anticancer Mechanisms : Another study focused on the mechanism of action in cancer cells, revealing that BMITU activates p53-mediated pathways leading to cell cycle arrest and apoptosis. This was corroborated by increased expression levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- In Vivo Studies : Animal model studies have demonstrated that BMITU administration resulted in reduced tumor growth in xenograft models, suggesting systemic activity against cancerous tissues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves reacting benzoylisothiocyanate with appropriate precursors in 1,4-dioxane under ambient conditions, followed by isolation via ice/water precipitation . Optimization includes adjusting stoichiometry (equimolar ratios), solvent polarity, and reaction time. For example, stirring at room temperature overnight maximizes product formation while minimizing side reactions. Purification via filtration and washing with cold solvents (e.g., ethanol) enhances purity .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the benzyloxycarbonyl (Cbz) groups and methyl substitution. For instance, ¹³C-NMR peaks at δ ~156.0 ppm correspond to Cbz carbonyl carbons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 359.4 for C₁₈H₁₉N₂O₄S⁺) .

- Melting Point : A sharp melting point (60–63°C) confirms purity .

Advanced Research Questions

Q. How do protective groups (e.g., Cbz vs. Boc) influence the reactivity of S-methylisothiourea derivatives in nucleophilic substitution reactions?

- Methodological Answer :

- Cbz Groups : The benzyloxycarbonyl (Cbz) moiety offers moderate steric bulk and electron-withdrawing effects, stabilizing intermediates in SN² reactions. However, it requires hydrogenolysis (H₂/Pd-C) for deprotection, which may limit compatibility with reducible functionalities .

- Boc Groups : tert-Butoxycarbonyl (Boc) provides greater steric hindrance and acid-labile deprotection (e.g., TFA), enabling orthogonal protection strategies. Comparative studies show Boc derivatives exhibit slower reaction kinetics in thiourea alkylation due to increased bulk .

Explain the role of DMAP in the acylation reactions involving benzyloxycarbonyl-protected intermediates, as observed in related compounds.

- Methodological Answer : DMAP (4-dimethylaminopyridine) acts as a nucleophilic catalyst in acetylation reactions by transiently activating the acylating agent (e.g., acetic anhydride). This lowers the activation energy for acyl transfer to the amine, accelerating reaction rates. For example, in the synthesis of Cbz-protected dioxane derivatives, DMAP (5 mol%) reduces reaction time from hours to minutes .

Q. How can computational methods (e.g., DFT) predict feasible synthetic routes for modifying the thiourea core structure?

- Methodological Answer : Density functional theory (DFT) calculations model transition states and intermediates to predict regioselectivity in thiourea derivatization. For instance, REAXYS and BKMS_METABOLIC databases identify viable precursors for introducing substituents at the S-methyl position. Computational tools also assess thermodynamic feasibility (e.g., ΔG‡ < 25 kcal/mol for viable reactions) .

Q. In cases where conflicting data exist regarding the optimal solvent for thiourea derivatization, how should researchers design experiments to validate the most efficient system?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (DMF, DMSO), chlorinated (DCM), and ether-based (1,4-dioxane) solvents under identical conditions.

- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to compare rates. For example, 1,4-dioxane may enhance solubility of hydrophobic intermediates, while DCM improves reaction homogeneity .

- Yield Optimization : Use design-of-experiments (DoE) to evaluate solvent interactions with temperature and catalyst loading .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproduce Conditions : Verify synthetic protocols (e.g., isolation method, drying time) that may affect crystallinity.

- Cross-Validate Techniques : Compare DSC (differential scanning calorimetry) with traditional capillary methods for melting points.

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted benzoylisothiocyanate) that may depress observed melting points .

Stereochemical Considerations

Q. What strategies ensure stereochemical fidelity in the synthesis of chiral thiourea derivatives using this compound?

- Methodological Answer :

- Chiral Auxiliaries : Incorporate enantiopure amines or alcohols during derivatization to induce asymmetry.

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control thiourea configuration .

- X-ray Crystallography : Resolve absolute configuration post-synthesis, as demonstrated for related cyclohexylisoindoline-dione derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.